Kushenol L

Beschreibung

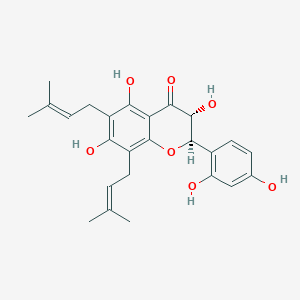

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKENRJIRKFSNED-UKILVPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318536 | |

| Record name | Kushenol L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101236-50-4 | |

| Record name | Kushenol L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kushenol L: A Technical Overview of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol L is a flavonoid compound isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional medicine. While research on many compounds from this plant is extensive, specific data on the biological activities of this compound are limited. This technical guide summarizes the current state of knowledge on this compound and provides a broader context by detailing the well-documented activities of other closely related kushenol compounds. This information is intended to serve as a resource for researchers and professionals in drug discovery and development.

Known Biological Activities of this compound

Currently, the primary biological activity attributed to this compound is its potential as an anti-diabetic agent[1]. However, detailed mechanistic studies are not yet available in the public domain.

Anti-Diabetic Effects

This compound has been identified as one of the main components of the ethyl acetate extract of Sophora flavescens and is suggested to play a role in the plant's anti-diabetic effects[1]. The precise mechanisms through which this compound may exert these effects have not been fully elucidated. Generally, flavonoids are known to influence glucose metabolism through various pathways, including the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, modulation of glucose transporters, and effects on insulin secretion and sensitivity[2][3][4]. Further research is required to determine if this compound acts through any of these mechanisms.

Pharmacokinetics

Pharmacokinetic studies in rats provide some insight into the absorption, distribution, metabolism, and excretion of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

| Parameter | Value | Units |

| Dose | 1 | mg/kg (oral) |

| T1/2 (Half-life) | 2.26 | hours |

| Cmax (Maximum Concentration) | 24.17 | µg/L |

| AUC (Area Under the Curve) | 54035 | µg/h•L |

Experimental Protocols for this compound

Detailed experimental protocols for assessing the biological activities of this compound are not extensively published. The following represents a general methodology for pharmacokinetic analysis as suggested by the available literature.

Pharmacokinetic Study in Rats

-

Animal Model: Adult male Sprague-Dawley rats (weighing approximately 300 g) are typically used[1].

-

Administration: this compound is administered orally (p.o.) at a specific dose (e.g., 1 mg/kg)[1].

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography Quadrupole-Exactive Mass Spectrometry (UHPLC Q-Exactive MS)[1].

-

Data Analysis: Pharmacokinetic parameters (T1/2, Cmax, AUC) are calculated from the plasma concentration-time data.

Biological Activities of Other Kushenol Compounds

To provide a broader perspective on the potential therapeutic applications of this class of molecules, this section details the biological activities of other well-researched kushenols. It is important to note that these activities have not been confirmed for this compound.

Anti-Cancer Activity

Several kushenol compounds have demonstrated significant anti-cancer properties.

Table 2: Anti-Cancer Activities of Various Kushenol Compounds

| Compound | Cancer Type | Key Findings | IC50 Values | Reference |

| Kushenol A | Breast Cancer | Suppressed cell proliferation, induced G0/G1 cell cycle arrest and apoptosis. | 4-32 µM (effective concentration range) | [5] |

| Kushenol Z | Non-Small-Cell Lung Cancer | Induced apoptosis via the mitochondrial and endoplasmic reticulum stress pathways. | ~5 µg/mL (effective concentration) |

Kushenol A has been shown to exert its anti-proliferative effects in breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway[5].

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Kushenol A.

Anti-Inflammatory and Antioxidant Activities

Kushenol C and Kushenol F have been investigated for their anti-inflammatory and antioxidant properties.

Table 3: Anti-Inflammatory and Antioxidant Activities of Kushenol C and F

| Compound | Model | Key Findings | Reference |

| Kushenol C | LPS-stimulated RAW264.7 macrophages | Suppressed the production of inflammatory mediators (NO, PGE2, IL-6, IL-1β, MCP-1, IFN-β). | [6][7] |

| Kushenol C | tBHP-induced oxidative stress in HaCaT cells | Protected against oxidative stress and cell death by upregulating the endogenous antioxidant defense system. | [7] |

| Kushenol F | Imiquimod-induced psoriasis-like lesions in mice | Reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, IL-17A, IL-22, IL-23, TNF-α) and increased the anti-inflammatory cytokine IL-10. | [8] |

Kushenol C has been shown to exert its effects through the modulation of several key signaling pathways, including the inhibition of STAT1, STAT6, and NF-κB activation, and the upregulation of the Nrf2/HO-1 pathway[6][7].

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by Kushenol C.

Methodologies for Investigating Other Kushenols

The following are examples of experimental protocols used to characterize the biological activities of various kushenol compounds.

Cell Viability and Proliferation Assay (for Anti-Cancer Studies)

-

Cell Lines: Human breast cancer cell lines (e.g., BT474, MCF-7, MDA-MB-231) are commonly used[5].

-

Assay: Cell Counting Kit-8 (CCK-8) assay is a standard method to assess cell viability and proliferation[5].

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After adherence, cells are treated with various concentrations of the kushenol compound for different time points (e.g., 24, 48, 72 hours).

-

CCK-8 solution is added to each well, and the plate is incubated.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Measurement of Nitric Oxide (NO) Production (for Anti-Inflammatory Studies)

-

Cell Line: RAW264.7 murine macrophage cell line is a common model[7].

-

Assay: Griess assay is used to measure nitrite, a stable product of NO.

-

Procedure:

-

RAW264.7 cells are seeded in 96-well plates.

-

Cells are pre-treated with the kushenol compound for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The supernatant is mixed with Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

-

The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Conclusion

The available scientific literature indicates that this compound is a flavonoid from Sophora flavescens with potential anti-diabetic activity. However, comprehensive studies detailing its mechanisms of action, a broader range of biological effects, and specific experimental protocols are currently lacking. In contrast, other related kushenol compounds, such as Kushenol A, C, and F, have been more extensively studied, demonstrating significant anti-cancer, anti-inflammatory, and antioxidant properties through the modulation of key signaling pathways. The information on these related compounds provides a valuable framework for future research into the therapeutic potential of this compound. Further investigation is warranted to fully characterize the biological activity profile of this compound and to determine its viability as a lead compound for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antidiabetic, antioxidant and anti-inflammatory activities of novel hydroxytriazenes based on sulpha drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]

- 8. mdpi.com [mdpi.com]

Sophora flavescens: A Comprehensive Technical Guide to the Isolation and Application of Kushenol L

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sophora flavescens as a natural source of the prenylated flavonoid, Kushenol L. The document outlines detailed methodologies for the extraction, isolation, and purification of this compound, presents its known biological activities with a focus on its anticancer properties, and elucidates its mechanism of action through key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Sophora flavescens and this compound

Sophora flavescens, a medicinal plant from the Leguminosae family, has a long history of use in traditional Chinese medicine.[1] Its roots are a rich source of various bioactive compounds, including alkaloids and a diverse array of flavonoids.[1] Among these flavonoids, the prenylated compounds, such as this compound, have garnered significant scientific interest due to their potential therapeutic properties.

This compound is a flavanonol, a type of flavonoid, characterized by a specific chemical structure. While research on this compound is not as extensive as for some other flavonoids from Sophora flavescens, emerging evidence suggests its potential as a valuable compound for further investigation.

Extraction and Isolation of this compound from Sophora flavescens

The isolation of this compound from the dried roots of Sophora flavescens involves a multi-step process of extraction and chromatographic purification. The following protocol is a composite of established methods for the separation of flavonoids from this plant source.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: Dried roots of Sophora flavescens are ground into a coarse powder to increase the surface area for solvent extraction.

-

Initial Extraction: The powdered root material (e.g., 25 kg) is subjected to exhaustive extraction with 95% and subsequently 75% ethanol at room temperature for an extended period (e.g., 7 days, repeated three times).[2] The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their solubility. The ethyl acetate fraction is known to be enriched with flavonoids, including this compound.[2]

Experimental Protocol: Chromatographic Purification

The ethyl acetate fraction is subjected to a series of column chromatography steps to isolate this compound.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., starting from 1:0 to 50:1, 10:1, etc.).[2]

-

Procedure: The ethyl acetate extract is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Polyamide Column Chromatography:

-

Stationary Phase: Polyamide resin.

-

Mobile Phase: An appropriate solvent system is used to further separate the flavonoid-containing fractions.

-

Procedure: This step is effective in separating different classes of flavonoids.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Typically methanol.

-

Procedure: This size-exclusion chromatography step separates compounds based on their molecular size and is crucial for removing smaller or larger impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Stationary Phase: Reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Procedure: The final purification of this compound is often achieved using preparative HPLC to yield the compound with high purity.

-

The following diagram illustrates a general workflow for the isolation of flavonoids from Sophora flavescens.

Quantitative Data

While specific yield and purity data for this compound are not consistently reported across the literature, the following table summarizes known quantitative information for related compounds from Sophora flavescens to provide a comparative context.

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| Kushenol A | Cytotoxicity (CCK-8) | MDA-MB-231 (Breast Cancer) | Not specified, effective at 4-32 µM | [1] |

| MCF-7 (Breast Cancer) | Not specified, effective at 4-32 µM | [1] | ||

| BT474 (Breast Cancer) | Not specified, effective at 4-32 µM | [1] | ||

| Kushenol Z | Cytotoxicity | A549 (Non-small-cell lung cancer) | Potent cytotoxicity observed | [3] |

| NCI-H226 (Non-small-cell lung cancer) | Potent cytotoxicity observed | [3] | ||

| Related Flavonoids | NO Production Inhibition | RAW264.7 (Macrophage) | 4.6 ± 1.1 to 14.4 ± 0.4 | [4] |

| Antiproliferative | HepG2 (Liver Cancer) | 0.46 ± 0.1 to 48.6 ± 0.8 | [4] |

Biological Activities and Mechanism of Action

Flavonoids from Sophora flavescens, including various kushenols, have demonstrated a range of biological activities, with a significant focus on their anti-cancer and anti-inflammatory effects.

Anticancer Activity

Studies on related kushenols, such as Kushenol A and Kushenol Z, have shown potent cytotoxic effects against various cancer cell lines, including breast and lung cancer.[1][3] The proposed mechanism of action for these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Research on Kushenol A has demonstrated its ability to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This inhibition leads to a reduction in the phosphorylation of key downstream effectors like AKT and mTOR.[1] It is plausible that this compound exerts its anticancer effects through a similar mechanism.

The following diagram depicts the proposed inhibitory effect of kushenols on the PI3K/AKT/mTOR pathway.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a standard protocol to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

The following diagram outlines the workflow for a typical cytotoxicity assay.

Conclusion

This compound, a prenylated flavonoid from Sophora flavescens, represents a promising natural compound for further investigation in the context of drug discovery, particularly in the area of oncology. While detailed protocols and extensive quantitative data for this compound are still emerging, the established methodologies for flavonoid isolation from Sophora flavescens provide a solid foundation for its preparative separation. The known bioactivities of related kushenols strongly suggest that this compound may also exert its effects through the modulation of critical cellular signaling pathways such as the PI3K/AKT/mTOR cascade. This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further dedicated studies are warranted to fully elucidate its pharmacological profile and to establish standardized protocols for its isolation and quantification.

References

- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Kushenol L: A Technical Whitepaper on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol L is a prenylated flavonoid isolated from the roots of Sophora flavescens Ait., a plant with a long and well-documented history in traditional Chinese medicine (TCM).[1] In TCM, the dried root, known as "Kushen," has been utilized for centuries to treat a wide array of ailments including fever, dysentery, jaundice, inflammatory disorders, and various skin conditions.[2][3] Flavonoids and alkaloids are the primary bioactive constituents of Sophora flavescens.[4] While many of the traditional uses are attributed to the whole plant extract, modern research has begun to isolate and characterize the pharmacological activities of its individual components. This compound has emerged as a compound of interest, particularly for its potential anti-diabetic properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its place in traditional medicine, its known pharmacological data, and the experimental methodologies used to study this and related compounds.

Traditional Medicine Context

The use of Sophora flavescens in traditional medicine provides the foundational context for the scientific investigation of its constituents like this compound. The plant has been traditionally used for conditions that align with modern understandings of inflammatory and metabolic diseases.

Table 1: Traditional Uses of Sophora flavescens (Kushen)

| Traditional Use | Description |

| Heat-clearing and damp-drying | Used to treat conditions associated with inflammation and fluid imbalance. |

| Insecticidal and Diuretic | Employed to address parasitic infections and promote urination. |

| Treatment of Skin Diseases | Applied for eczema, pruritus vulvae, and other inflammatory skin conditions.[2] |

| Anti-pyretic and Anti-diarrheal | Used to manage fever and dysentery.[3] |

| Jaundice and Hematochezia | Traditional applications in liver-related disorders and intestinal bleeding.[3] |

| Anti-tumor and Anti-viral | Utilized in formulations for cancer and viral hepatitis.[5] |

While these uses are for the entire plant extract, the presence of this compound as a significant flavonoid component suggests its potential contribution to these therapeutic effects.[1]

Pharmacological Properties of this compound

Current research on this compound has primarily focused on its anti-diabetic potential. While extensive data on its anti-inflammatory and antioxidant activities are not yet available, studies on related Kushenol compounds provide valuable insights into the potential mechanisms of action for this class of flavonoids.

Anti-Diabetic Activity

This compound is recognized as a key component in the anti-diabetic effects of Sophora flavescens extracts.[1] The extracts have been shown to regulate blood glucose levels, potentially by increasing insulin sensitivity and stimulating insulin secretion.[2] Animal studies using Sophora flavescens root extract have demonstrated significant reductions in blood glucose levels in diabetic mice.[6] The proposed mechanisms for the anti-diabetic effects of flavonoids from Sophora flavescens include the modulation of glucose metabolism and uptake, potentially through the enhancement of glucose transporter 4 (GLUT-4) activity.[6]

Pharmacokinetics

A study in adult male Sprague-Dawley rats provided pharmacokinetic data for this compound following oral administration.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit |

| Dose | 1 | mg/kg (oral) |

| Half-life (T1/2) | 2.26 | hours |

| Maximum Concentration (Cmax) | 24.17 | µg/L |

| Area Under the Curve (AUC) | 54035 | µg/h•L |

Data from an in vivo study in adult male Sprague-Dawley rats weighing 300 g.[1]

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are limited in the current literature. However, the methodologies employed for studying related Kushenol compounds and flavonoids from Sophora flavescens are instructive and can be adapted for future research on this compound.

In Vitro Anti-Diabetic Assays

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose in the intestine. Inhibition of this enzyme can help to control postprandial blood glucose levels.

-

Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

-

Procedure:

-

Prepare a reaction mixture containing the test compound (this compound) at various concentrations, α-glucosidase enzyme solution, and phosphate buffer.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the reaction mixture.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Acarbose is typically used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

-

PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. Agonists of PPARγ can improve insulin sensitivity.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay can be used to determine the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).

-

Procedure:

-

A reaction mixture is prepared containing the PPARγ LBD, a fluorescently labeled PPARγ ligand (tracer), and a terbium-labeled anti-His antibody.

-

The test compound (this compound) is added at various concentrations.

-

If the test compound binds to the PPARγ LBD, it will displace the fluorescent tracer, leading to a decrease in the TR-FRET signal.

-

The signal is measured using a suitable plate reader.

-

Known PPARγ agonists like rosiglitazone or pioglitazone are used as positive controls.

-

The binding affinity (Ki) or IC50 value is calculated from the dose-response curve.

-

In Vivo Anti-Diabetic Model

A common animal model for studying type 2 diabetes is the high-fat diet and streptozotocin (STZ)-induced diabetic rodent model.

-

Procedure:

-

Induce diabetes in rodents by feeding a high-fat diet followed by a low dose of STZ injection.

-

Divide the diabetic animals into groups: a diabetic control group, a positive control group (e.g., metformin), and treatment groups receiving different doses of this compound.

-

Administer the treatments orally for a specified period.

-

Monitor key parameters such as body weight, fasting blood glucose levels, and oral glucose tolerance.

-

At the end of the study, collect blood and tissue samples for analysis of serum insulin, lipid profiles, and expression of relevant proteins (e.g., GLUT4, AMPK) in tissues like the liver and muscle.

-

Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, research on related Kushenol compounds and other flavonoids points to several key pathways that are likely involved in their anti-inflammatory and anti-diabetic effects.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Many flavonoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. Does sophora flavescens root extract have benefits for diabetes? Are these all safe and applicable for diabetic patients? [greenskybio.com]

- 2. 10 Kinds of Sophora Flavescens Root Extracts Beneficial to Health Improvement. [greenskybio.com]

- 3. researchgate.net [researchgate.net]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Antidiabetic effects of flavonoids from Sophora flavescens EtOAc extract in type 2 diabetic KK-ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of a Natural Therapeutic: A Technical Guide to the Biosynthesis of Kushenol L

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol L, a prenylated flavanonol found in the roots of Sophora flavescens (Kushen), has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is critical for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of flavonoid metabolism in plants. While the complete pathway has not been fully elucidated experimentally, this document synthesizes available data to present a robust hypothetical model. It includes detailed experimental protocols for key enzyme assays and the heterologous expression of pathway enzymes, alongside quantitative data from related systems to serve as a benchmark for future research. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among these, prenylated flavonoids are distinguished by the addition of isoprenoid moieties, which often enhances their therapeutic potential. This compound, a lavandulyl-substituted flavanonol from Sophora flavescens, is one such compound with reported anti-diabetic effects[1]. The structural complexity of this compound suggests a multi-step enzymatic synthesis originating from the general flavonoid pathway. This guide aims to delineate this pathway, providing a foundational resource for its study and exploitation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to begin with the general phenylpropanoid pathway, leading to the formation of a flavanone core, which then undergoes a series of hydroxylation and prenylation steps.

2.1. The General Phenylpropanoid and Flavonoid Pathways

The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL)

-

Cinnamate 4-Hydroxylase (C4H)

-

4-Coumaroyl-CoA Ligase (4CL)

The resulting p-coumaroyl-CoA serves as a crucial precursor for flavonoid biosynthesis. Chalcone Synthase (CHS) , a key rate-limiting enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This chalcone is then isomerized by Chalcone Isomerase (CHI) to form the flavanone, (2S)-naringenin.

2.2. Core Flavanonol Formation

To arrive at the flavanonol backbone of this compound, (2S)-naringenin undergoes two critical hydroxylation reactions:

-

Flavanone 3-Hydroxylase (F3H): This enzyme introduces a hydroxyl group at the C-3 position of the C-ring, converting naringenin to dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): This cytochrome P450 enzyme adds a hydroxyl group to the B-ring at the 3' position. This step can occur either on naringenin to form eriodictyol (which is then a substrate for F3H) or on dihydrokaempferol to form dihydroquercetin. For this proposed pathway, we will consider the hydroxylation of dihydrokaempferol.

2.3. The Key Prenylation Step

The defining feature of this compound is its lavandulyl group at the C-8 position. This is a critical and complex step. It is hypothesized that a specialized Prenyltransferase (PT) , likely a flavonoid-specific PT from Sophora flavescens such as SfFPT, catalyzes the addition of a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid precursor to the C-8 position of dihydroquercetin. Subsequent enzymatic modifications to the attached prenyl group would then form the characteristic lavandulyl moiety. The enzymes from Sophora flavescens have shown the ability to prenylate various flavonoids, including flavanonols[2].

The proposed biosynthetic pathway is visualized below.

Caption: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the literature for the enzymes directly involved in the biosynthesis of this compound. However, studies on related enzymes from Sophora flavescens provide valuable reference points. The following tables summarize available kinetic data for a flavonoid prenyltransferase from S. flavescens and provide templates for the data that needs to be collected for the key enzymes in the this compound pathway.

Table 1: Kinetic Parameters of Naringenin 8-Prenyltransferase (SfN8DT-1) from Sophora flavescens

| Substrate | Apparent K_m (µM) | Apparent V_max (nmol h⁻¹ mg⁻¹ protein) | Reference |

| Naringenin | 15.0 ± 1.8 | 1.38 ± 0.3 | [3] |

| DMAPP | 57.0 ± 7.9 | 1.38 ± 0.3 | [3] |

Note: This data is for a related prenyltransferase and not the specific enzyme for this compound biosynthesis. It serves as an example of the type of quantitative data required.

Table 2: Template for Quantitative Data of Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate(s) | K_m (µM) | V_max (unit) | Optimal pH | Optimal Temp. (°C) |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | Data not available | Data not available | Data not available | Data not available |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | Data not available | Data not available | Data not available | Data not available |

| Flavanone 3-Hydroxylase (F3H) | (2S)-Naringenin | Data not available | Data not available | Data not available | Data not available |

| Flavonoid 3'-Hydroxylase (F3'H) | Dihydrokaempferol | Data not available | Data not available | Data not available | Data not available |

| This compound Prenyltransferase | Dihydroquercetin, DMAPP | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

4.1. Protocol for Chalcone Synthase (CHS) Activity Assay (Spectrophotometric)

This protocol is adapted for the spectrophotometric measurement of CHS activity, which catalyzes the formation of naringenin chalcone.

Materials:

-

Plant tissue (e.g., roots of S. flavescens)

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 10 mM 2-mercaptoethanol.

-

Substrates: p-coumaroyl-CoA, malonyl-CoA.

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 µL of crude enzyme extract.

-

50 µL of 10 mM malonyl-CoA.

-

50 µL of 1 mM p-coumaroyl-CoA.

-

800 µL of 0.1 M potassium phosphate buffer (pH 7.5).

-

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 6 M HCl.

-

-

Detection:

-

Extract the chalcone product with 1 mL of ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in 100 µL of methanol.

-

Measure the absorbance at 370 nm. The amount of naringenin chalcone can be quantified using a standard curve.

-

4.2. Protocol for Flavonoid 3'-Hydroxylase (F3'H) Activity Assay (HPLC-based)

This protocol describes the assay for F3'H, a cytochrome P450 enzyme, using heterologously expressed protein and HPLC for product detection[4].

Materials:

-

Yeast microsomes containing the heterologously expressed F3'H.

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.5).

-

Substrate: Dihydrokaempferol (or naringenin).

-

Cofactor: NADPH.

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Enzyme Preparation:

-

Prepare microsomes from yeast cells expressing the candidate F3'H gene.

-

-

Enzyme Assay:

-

Set up a 200 µL reaction containing:

-

50-100 µg of microsomal protein.

-

2 µL of 10 mM substrate (dissolved in DMSO).

-

2 µL of 100 mM NADPH.

-

Reaction buffer to a final volume of 200 µL.

-

-

Incubate at 30°C for 1 hour.

-

Stop the reaction by adding 20 µL of 6 M HCl and 200 µL of ethyl acetate.

-

-

Product Analysis:

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Resuspend the residue in 50 µL of methanol.

-

Analyze 20 µL by HPLC. Monitor at 280 nm for flavanones or 290 nm for dihydroflavonols. The product (dihydroquercetin) is identified and quantified by comparison with an authentic standard.

-

4.3. Protocol for Heterologous Expression and Characterization of a Plant Prenyltransferase

This protocol outlines the workflow for expressing a candidate prenyltransferase gene from S. flavescens in Saccharomyces cerevisiae for functional characterization[3].

Caption: Experimental Workflow for Enzyme Characterization.

Procedure:

-

Gene Isolation and Vector Construction:

-

Isolate total RNA from the roots of S. flavescens.

-

Synthesize cDNA and amplify the full-length coding sequence of the candidate prenyltransferase gene using PCR.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation and Expression:

-

Transform the resulting plasmid into a suitable S. cerevisiae strain (e.g., INVSc1).

-

Grow the transformed yeast in selective medium to an OD600 of ~0.6.

-

Induce protein expression by transferring the cells to a medium containing galactose and growing for a further 24-48 hours.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cells in an ice-cold buffer and disrupt them using glass beads.

-

Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Activity Assay and Analysis:

-

Perform the enzyme assay as described in section 4.2, using the isolated microsomes, the putative flavonoid substrate (e.g., dihydroquercetin), and the prenyl donor (DMAPP).

-

Analyze the reaction products by HPLC or LC-MS to confirm the production of the prenylated flavonoid.

-

Conduct kinetic studies by varying the concentrations of the flavonoid substrate and DMAPP to determine the K_m and V_max values.

-

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, culminating in the formation of a structurally unique prenylated flavanonol. While the complete pathway is yet to be experimentally validated, the proposed model, based on the well-established flavonoid biosynthesis pathway and the recent characterization of prenyltransferases from Sophora flavescens, provides a solid framework for future research. The experimental protocols detailed in this guide offer a practical starting point for researchers aiming to isolate and characterize the enzymes involved, and to ultimately reconstruct the pathway in a heterologous host for sustainable production. The elucidation of this pathway will not only advance our understanding of plant metabolic diversity but also open new avenues for the biotechnological production of this promising therapeutic compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Guide for the Identification of Kushenol L

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Kushenol L, a prenylated flavonoid isolated from the roots of Sophora flavescens. While detailed ¹H and ¹³C NMR spectral data is contained within foundational literature, this document outlines the expected mass spectrometry characteristics and the contemporary experimental protocols for its isolation and analysis.

Mass Spectrometry Data for this compound

This compound possesses the molecular formula C₂₅H₂₈O₇. High-resolution mass spectrometry (HRMS) is a critical tool for confirming its elemental composition. The expected exact mass can be calculated and compared with the measured mass to ensure high accuracy in identification.

Table 1: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated Exact Mass |

| ESI+ | [M+H]⁺ | 441.1857 |

| ESI+ | [M+Na]⁺ | 463.1676 |

| ESI- | [M-H]⁻ | 439.1708 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The definitive structural elucidation of this compound relies on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed assignment of proton and carbon chemical shifts for this compound was first reported by Saitoh et al. in 1986. For the complete and assigned ¹H and ¹³C NMR data, researchers are directed to the following publication:

Saitoh, T.; Noguchi, H.; Sakamoto, I.; Kinoshita, T.; Iitaka, Y. New flavonoids from the roots of Sophora flavescens. Chemical & Pharmaceutical Bulletin1986 , 34(1), 354-363.

While the specific chemical shifts are detailed in the aforementioned publication, the general features expected in the ¹H NMR spectrum of a prenylated flavanonol like this compound would include signals corresponding to aromatic protons on the A and B rings, protons of the flavanonol core, and protons from the isoprenoid substituent. The ¹³C NMR spectrum would similarly show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the flavonoid skeleton and its substituent.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and identification of flavonoids from Sophora flavescens[1].

Extraction

-

Plant Material : Dried and powdered roots of Sophora flavescens.

-

Extraction Solvent : 95% Methanol (MeOH).

-

Procedure :

-

Macerate the powdered roots with 95% MeOH at room temperature for an extended period (e.g., 7 days), with periodic agitation.

-

Repeat the extraction process multiple times (e.g., three times) to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation

-

Procedure :

-

Suspend the crude methanolic extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, typically chloroform (CHCl₃) and then ethyl acetate (EtOAc).

-

Separate the layers and concentrate each fraction (chloroform, ethyl acetate, and aqueous) under reduced pressure. This compound is expected to be present in the ethyl acetate fraction.

-

Isolation by Chromatography

-

Column Chromatography :

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

-

Further Purification :

-

Subject the fractions containing the compound of interest to further purification steps. This may include size-exclusion chromatography (e.g., Sephadex LH-20) and/or reversed-phase column chromatography (e.g., C18).

-

Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Spectroscopic Analysis

-

Mass Spectrometry :

-

Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, to obtain accurate mass data.

-

-

NMR Spectroscopy :

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirmation of the structure of this compound.

-

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and identification of this compound and the broader context of spectroscopic data in natural product discovery.

References

In Silico Prediction of Kushenol L Targets: A Technical Guide

Introduction

Kushenol L is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine. Like other members of the Kushenol family, it is being investigated for a variety of therapeutic applications. This technical guide provides a framework for the in silico prediction of this compound's biological targets, integrating known experimental data with computational methodologies. This document is intended for researchers, scientists, and drug development professionals interested in applying computational approaches to natural product research.

1. Known Biological Activities and Potential Targets of Kushenol and Related Compounds

This compound and its structural analogs have demonstrated a range of biological activities, suggesting a polypharmacological profile. Experimental studies on various Kushenol compounds provide a foundation for in silico target prediction.

-

Anti-Diabetic Effects: this compound has been noted for its potential anti-diabetic properties[1].

-

Anti-Cancer Activity: Related compounds like Kushenol A and Z have shown potent cytotoxicity against non-small-cell lung cancer (NSCLC) cells and breast cancer cells[2][3]. The proposed mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway[3].

-

Anti-Inflammatory Action: Kushenol C has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO), PGE2, IL-6, and other pro-inflammatory mediators in stimulated RAW264.7 macrophages[4]. Kushenol I has been shown to combat ulcerative colitis by preserving the intestinal barrier and modulating gut microbiota, with key targets including AKT, p38 MAPK, NLRP3, PI3K, FOXO1, and TLR4[5].

-

Enzyme Inhibition: Kushenol A is a known non-competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis[6][7]. It also exhibits inhibitory effects on α-glucosidase and β-amylase[7].

2. Data Presentation: Quantitative Analysis of Kushenol Compounds

The following table summarizes the quantitative data available for Kushenol A, a close structural analog of this compound, which can be used to benchmark in silico models.

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Cell Line/Organism | Reference |

| Kushenol A | Tyrosinase | Enzyme Inhibition | 1.1 ± 0.7 | 0.4 | Mushroom | [7] |

| Kushenol A | α-glucosidase | Enzyme Inhibition | 45 | 6.8 | [7] | |

| Kushenol A | ABTS Radical Scavenging | Antioxidant Activity | 9.7 ± 0.1 | - | [7] | |

| Kushenol C | ABTS Radical Scavenging | Antioxidant Activity | 4.9 ± 0.3 | - | [6] |

3. Experimental Protocols for Target Validation

The following are generalized protocols for key experiments that can be used to validate predicted targets of this compound, based on methodologies cited for related compounds.

3.1. Tyrosinase Inhibition Assay

This protocol is adapted from studies on Kushenol A[6][7].

-

Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of L-tyrosine as the substrate.

-

Reaction Mixture: In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of this compound. Allow for a pre-incubation period.

-

Initiation of Reaction: Add the L-tyrosine substrate to initiate the enzymatic reaction.

-

Measurement: Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.2. Cell Viability Assay (MTT Assay)

This protocol is based on cytotoxicity studies of Kushenol A and Z[2][3].

-

Cell Culture: Culture the target cancer cell line (e.g., A549, NCI-H226) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for different time periods (e.g., 12, 24, 48 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

3.3. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of this compound on key signaling proteins, such as those in the PI3K/AKT/mTOR pathway[3].

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, p-AKT, p-mTOR).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Visualization of Pathways and Workflows

4.1. In Silico Target Prediction Workflow

The following diagram illustrates a general workflow for the in silico prediction of targets for a novel compound like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

Preliminary Cytotoxicity Screening of Kushenol L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol L, a prenylated flavonoid isolated from the roots of Sophora flavescens, belongs to a class of natural compounds that have garnered significant interest for their potential therapeutic properties. While direct and extensive cytotoxic screening data for this compound is not yet widely published, the well-documented anticancer activities of its structural analogs, such as Kushenol A, C, and Z, provide a strong predictive framework for its potential efficacy and mechanisms of action. This technical guide synthesizes the available information on these related compounds to offer a comprehensive overview of the probable cytotoxic profile of this compound and to provide detailed experimental protocols for its evaluation.

Data Presentation: Cytotoxicity of Structurally Related Kushenols

The cytotoxic activities of Kushenol A and Z have been evaluated against various cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. This data serves as a valuable reference for designing preliminary cytotoxicity screens for this compound.

| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |

| Kushenol A | BT474 | Breast Cancer | Not explicitly stated, but effective at 4-32 µM | [1] |

| MCF-7 | Breast Cancer | Not explicitly stated, but effective at 4-32 µM | [1] | |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at 4-32 µM | [1] | |

| A549 | Non-Small-Cell Lung Cancer | ~11.8 (converted from 5.3 µg/ml) | [2] | |

| NCI-H226 | Non-Small-Cell Lung Cancer | ~45.7 (converted from 20.5 µg/ml) | [2] | |

| Kushenol Z | A549 | Non-Small-Cell Lung Cancer | Dose- and time-dependent cytotoxicity observed | [3][4] |

| NCI-H226 | Non-Small-Cell Lung Cancer | Dose- and time-dependent cytotoxicity observed | [3][4] | |

| Kushenol C | RAW264.7 | Macrophage | No significant cytotoxicity up to 100 µM | [5] |

| HaCaT | Keratinocyte | No significant cytotoxicity up to 50 µM | [5] | |

| HepG2 | Liver Cancer | No significant cytotoxicity up to 50 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound, adapted from studies on Kushenol A and Z.[1][4]

Cell Culture and Compound Preparation

-

Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, BT474, MCF-7 for breast cancer; A549, NCI-H226 for non-small-cell lung cancer) and a non-cancerous cell line (e.g., BEAS-2B for normal human bronchial epithelium) should be used to assess both efficacy and selectivity.

-

Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then diluted in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (0.1% DMSO in medium) must be included in all experiments.

Cell Viability Assay (MTT or CCK-8 Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.5 to 100 µM) for specified time points (e.g., 24, 48, and 72 hours).

-

Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after dissolving formazan crystals with DMSO for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Procedure:

-

Seed a low density of cells (e.g., 300 cells/well) in a 6-well plate.

-

Treat the cells with different concentrations of this compound.

-

Incubate for 10-14 days, allowing colonies to form. The medium should be changed every 2-3 days.

-

Fix the colonies with methanol and stain with 0.1% crystal violet.

-

Count the number of colonies (typically those with >50 cells).

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis:

-

Treat cells with this compound for 48 hours.

-

Harvest and fix the cells in 70% ethanol overnight at 4°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cells with this compound for an appropriate duration (e.g., 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for Preliminary Cytotoxicity Screening of this compound.

Signaling Pathways Implicated in the Cytotoxicity of Related Kushenols

Studies on Kushenol A and Z have indicated that their cytotoxic effects are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][4][7]

1. PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.

Caption: Predicted Inhibition of the PI3K/AKT/mTOR Pathway by this compound.

2. NF-κB and MAPK Signaling Pathways

These pathways are involved in inflammation, cell survival, and proliferation. Their inhibition is a common mechanism for the anticancer effects of natural compounds.

Caption: Predicted Modulation of NF-κB and MAPK Pathways by this compound.

Conclusion

While direct experimental data on this compound is still emerging, the information available for its close structural analogs provides a robust foundation for initiating its preclinical evaluation. The experimental protocols outlined in this guide offer a standardized approach to assess the cytotoxicity of this compound. Furthermore, the implicated signaling pathways, particularly PI3K/AKT/mTOR, NF-κB, and MAPK, present key areas for mechanistic investigation. Future studies should focus on validating these predicted effects and further elucidating the specific molecular targets of this compound to fully understand its potential as a novel anticancer agent.

References

- 1. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells [mdpi.com]

- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ethnobotanical and Pharmacological Exploration of Kushenol L and its Plant Source

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kushenol L, a prenylated flavonoid isolated from the roots of Sophora flavescens Ait., represents a compound of significant interest within the fields of ethnobotany and modern pharmacology. This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing this compound, primarily focusing on Sophora flavescens, and delves into the current scientific understanding of the biological activities and mechanisms of action of this compound and its structural analogs. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate further investigation and potential therapeutic applications.

Ethnobotanical Context of Sophora flavescens

Sophora flavescens, commonly known as "Ku Shen" in Traditional Chinese Medicine (TCM), has a long and well-documented history of medicinal use in East Asia, including China, Japan, and Korea. The dried root of this plant is the primary part utilized and is traditionally prescribed to treat a wide array of ailments.

Ethnobotanical records indicate the use of Sophora flavescens for conditions characterized by heat, dampness, and inflammation. Its applications include, but are not limited to:

-

Dermatological Conditions: Eczema, psoriasis, skin rashes, and vulvar swelling.

-

Infections and Inflammatory Diseases: Dysentery, jaundice, inflammatory disorders, and ulcers.

-

Fever and Associated Symptoms: Used as an antipyretic.

-

Gastrointestinal Issues: Diarrhea and gastrointestinal hemorrhage.

-

Respiratory Ailments: Asthma and bronchitis.

While traditional use does not single out this compound, the broad spectrum of therapeutic applications of Sophora flavescens points to the collective action of its numerous bioactive constituents, including a variety of prenylated flavonoids and alkaloids.

Phytochemistry: The Kushenol Family in Sophora flavescens

Sophora flavescens is a rich source of over 200 identified compounds, with flavonoids and alkaloids being the major bioactive classes. The "Kushenols" are a prominent group of prenylated flavonoids found within this plant. To date, numerous Kushenol variants have been isolated and characterized, including Kushenol A, C, F, I, L, and Z. These compounds share a common flavonoid backbone but differ in their hydroxylation and prenylation patterns, leading to a diversity of biological activities.

Biological Activities and Pharmacological Potential of this compound and Analogs

Scientific investigations into the pharmacological effects of Kushenols have revealed a range of activities that align with the traditional uses of Sophora flavescens. While research specifically on this compound is still emerging, studies on its close structural analogs provide strong indications of its potential therapeutic properties.

3.1. Anti-Diabetic Effects of this compound

This compound has been identified as a flavonoid with potential anti-diabetic effects[1]. While the precise mechanism of action is yet to be fully elucidated, this activity is significant given the global rise in metabolic disorders.

3.2. Anti-Inflammatory and Antioxidant Activities

Several Kushenol compounds exhibit potent anti-inflammatory and antioxidant properties. For instance, Kushenol C has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and various interleukins (IL-1β, IL-6) in macrophages[2][3]. This is achieved, in part, through the inhibition of key signaling pathways like NF-κB and STAT1/6. Furthermore, Kushenols can enhance the cellular antioxidant defense system by upregulating enzymes like heme oxygenase-1 (HO-1) via the Nrf2 pathway.

3.3. Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of Kushenols have been demonstrated in various cancer cell lines. Kushenol A, for example, has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[4]. Similarly, Kushenol Z induces apoptosis in non-small-cell lung cancer cells through modulation of the mTOR pathway[5]. These findings suggest that this compound may also possess anti-cancer properties worthy of investigation.

3.4. Other Pharmacological Activities

Research has also pointed to other potential therapeutic applications for Kushenols, including:

-

Neuroprotective effects: Kushenol C has been identified as an inhibitor of BACE1, an enzyme implicated in Alzheimer's disease.

-

Skin protection: Kushenol C has been shown to protect against UVB-induced skin damage in mice.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units | Conditions | Reference |

| Dose | 1 | mg/kg | Oral administration in Sprague-Dawley rats | [1] |

| T1/2 (Half-life) | 2.26 | hours | [1] | |

| Cmax (Max. Concentration) | 24.17 | µg/L | [1] | |

| AUC (Area Under the Curve) | 54035 | µg/h•L | [1] |

Table 2: Comparative In Vitro Efficacy of Kushenol Analogs

| Compound | Biological Activity | Cell Line | Key Findings (IC50 or Effect) | Reference |

| Kushenol A | Anti-proliferative | MDA-MB-231 (Breast Cancer) | Dose-dependent inhibition (4-32 µM) | [4] |

| Kushenol C | Anti-inflammatory | RAW264.7 (Macrophages) | Dose-dependent suppression of NO, PGE2, IL-6 | [2][3] |

| Kushenol Z | Anti-proliferative | A549 (Lung Cancer) | Potent cytotoxicity | [5] |

| Kushenol I | Anti-inflammatory | DSS-induced colitis model (mice) | Suppression of pro-inflammatory cytokines | [6] |

| Kushenol F | Anti-inflammatory | Imiquimod-induced psoriasis model (mice) | Mitigated skin lesions | [7] |

Experimental Protocols

5.1. General Protocol for the Isolation of this compound from Sophora flavescens

The following is a generalized protocol for the isolation of prenylated flavonoids like this compound from the roots of Sophora flavescens, based on methodologies reported for similar compounds[5][8][9].

-

Extraction:

-

Air-dried and powdered roots of Sophora flavescens are subjected to sequential extraction with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate (EtOAc), and then methanol.

-

The extracts are concentrated under reduced pressure to yield crude extracts. This compound is expected to be enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

The ethyl acetate extract is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles are pooled and further purified using repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC).

-

A reversed-phase C18 column with a mobile phase of methanol-water or acetonitrile-water is commonly used for final purification.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound (this compound) is determined using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, COSY, HMQC, and HMBC).

-

5.2. In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

-

Stimulation:

-

LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A control group without LPS and a vehicle control group are included.

-

-

Nitric Oxide Measurement:

-

After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a standard curve.

-

Signaling Pathways and Mechanisms of Action

The biological activities of Kushenols are underpinned by their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are under investigation, the mechanisms of its analogs provide a strong predictive framework.

6.1. PI3K/Akt/mTOR Pathway

This pathway is central to cell growth, proliferation, and survival. Several Kushenols, including Kushenol A and Z, have been shown to inhibit this pathway in cancer cells, leading to reduced proliferation and induction of apoptosis[4][5].

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

6.2. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Kushenol C has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Future Directions and Conclusion

This compound, as a constituent of the traditionally used medicinal plant Sophora flavescens, holds considerable promise for further pharmacological investigation. The preliminary evidence of its anti-diabetic properties, coupled with the well-documented anti-inflammatory, antioxidant, and anti-cancer activities of its structural analogs, provides a strong rationale for its development as a potential therapeutic agent.

Future research should focus on:

-

Comprehensive Biological Screening: A broader evaluation of this compound's activity against a range of therapeutic targets.

-

Mechanism of Action Studies: Detailed elucidation of the specific signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to establish the efficacy, safety profile, and pharmacokinetics of this compound.

-

Synergistic Effects: Investigating the potential for synergistic interactions between this compound and other bioactive compounds from Sophora flavescens or existing therapeutic drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A novel flavonoid isolated from Sophora flavescens exhibited anti-angiogenesis activity, decreased VEGF expression and caused G0/G1 cell cycle arrest in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities | MDPI [mdpi.com]

Kushenol L: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol L is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant long used in traditional Chinese medicine. While research on this compound is still in its nascent stages, its structural similarity to other well-studied kushenols suggests a range of promising therapeutic applications. This technical guide provides a comprehensive overview of the known properties of this compound and explores its potential therapeutic uses by drawing parallels with its closely related analogs, such as Kushenol A, C, F, I, and Z. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physicochemical and Pharmacokinetic Profile of this compound

Limited data is currently available for the specific biological activities of this compound. However, its basic chemical properties and pharmacokinetic profile in animal models have been characterized.

| Parameter | Value | Reference |

| Molecular Formula | C25H28O7 | [1] |

| Molecular Weight | 440.49 g/mol | [1] |

| T1/2 (in rats) | 2.26 hours | [1] |

| Cmax (in rats) | 24.17 µg/L | [1] |

| AUC (in rats) | 54035 µg/h•L | [1] |

Pharmacokinetic parameters were determined following a single oral administration of 1 mg/kg this compound to adult male Sprague-Dawley rats.[1]

Potential Therapeutic Applications

Based on the pharmacological activities of its structural analogs, this compound is hypothesized to possess anti-cancer, anti-inflammatory, and anti-diabetic properties.

Anti-Cancer Activity